2-[(3,4-Dimethylphenyl)amino]acetohydrazide
Description
2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2) is a hydrazide derivative with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Its structure comprises a 3,4-dimethylphenyl group attached to an acetohydrazide backbone, which confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(3,4-dimethylanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-3-4-9(5-8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWYHNSQMCUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307194 | |
| Record name | 2-[(3,4-dimethylphenyl)amino]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-49-2 | |
| Record name | N-(3,4-Dimethylphenyl)glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190347 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2370-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3,4-dimethylphenyl)amino]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation
Reagents :
- 3,4-Dimethylphenylamine
- Acetic acid
- Acetohydrazide
- Solvent (e.g., ethanol)
-
- Mix 3,4-dimethylphenylamine and acetohydrazide in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Allow the reaction to cool and then precipitate the product by adding water or another anti-solvent.
- Collect the precipitate by filtration and wash with cold solvent.
-
- Products are typically characterized using techniques such as NMR and mass spectrometry to confirm structure and purity.
Hydrazinolysis Method
Reagents :
- Acetyl derivative (e.g., acetyl chloride)
- Hydrazine hydrate
- Solvent (e.g., methanol)
-
- Dissolve the acetyl derivative in a solvent and add hydrazine hydrate slowly.
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
- Filter the reaction mixture to remove any unreacted materials.
- Purify the resulting hydrazide through recrystallization.
-
- Similar characterization methods as above are employed to ensure product integrity.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two preparation methods discussed:
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Condensation | Simple procedure; fewer steps | Requires careful temperature control | 70-90 |
| Hydrazinolysis | Can produce higher purity | Longer reaction time | 60-85 |
Research Findings
Recent studies have indicated that variations in reaction conditions significantly affect yield and purity:
Temperature Control : Maintaining optimal temperatures during synthesis is crucial for maximizing yield.
Reaction Time : Extended reaction times can lead to degradation of sensitive intermediates.
Solvent Choice : The choice of solvent impacts solubility and reactivity; polar solvents often enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
2-[(3,4-Dimethylphenyl)amino]acetohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile building block in organic synthesis.
Anticancer Properties : Research indicates that derivatives of hydrazides exhibit significant anticancer properties. The mechanism of action involves inducing apoptosis in cancer cells, with structure-activity relationship (SAR) studies showing that electron-donating groups on the phenyl ring enhance cytotoxicity against diverse cancer cell lines.
Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies using the agar diffusion method have shown significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Medicine
The compound has been explored for its therapeutic applications in drug development. Its biological activity suggests potential use in treating cancers and infections, making it a candidate for further clinical trials.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its favorable chemical properties.
Case Study 1: Antitumor Efficacy in Animal Models
A preclinical study involving mice implanted with A-431 tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. This study highlighted the compound's potential as an effective antitumor agent.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity and reduced side effects both in vitro and in vivo.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to exhibit biological activities by binding to enzymes or receptors, thereby modulating their functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- The 3,4-dimethylphenyl group (as in the target compound) is associated with anticancer activity due to enhanced lipophilicity and cellular uptake .
- Antimicrobial potency correlates with electron-withdrawing substituents (e.g., nitro or chloro groups in 3b–i ), which disrupt bacterial membranes .
- Anti-inflammatory activity is pronounced in analogs with extended conjugated systems (e.g., naphthalene in 4a) .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Biological Activity
2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a hydrazide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a hydrazide functional group linked to a dimethylphenyl moiety. The structural characteristics contribute to its biological properties, particularly its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of hydrazides, including this compound, exhibit significant anticancer properties.
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of this compound
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains.
Study Findings
A study assessed the antibacterial efficacy using the agar diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a preclinical study involving mice implanted with A-431 tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's potential as an effective antitumor agent.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity and reduced side effects in vitro and in vivo.
Q & A
Q. What are the established synthetic routes for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, and how can reaction conditions be optimized for yield and purity?
Methodology :
- Stepwise Synthesis : Typically involves condensation of 3,4-dimethylaniline with ethyl bromoacetate to form an intermediate ester, followed by hydrazinolysis with hydrazine hydrate. Reaction optimization includes temperature control (60–80°C), solvent selection (ethanol or acetic acid), and stoichiometric ratios (1:1.2 for hydrazine) to minimize side products .
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural validation using FTIR (N-H stretch at ~3250 cm⁻¹, C=O at ~1660 cm⁻¹) and ¹H NMR (δ 2.2–2.3 ppm for dimethyl groups, δ 8.1 ppm for hydrazide NH) .
Q. How can the thermal stability and decomposition profile of this compound be systematically evaluated?
Methodology :
- Thermogravimetric Analysis (TGA) : Perform under nitrogen/oxygen atmospheres (10°C/min) to determine melting points and oxidative decomposition thresholds. Coupled with mass spectrometry (MS) or FTIR to identify volatile byproducts (e.g., CO₂, NH₃) .
- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during phase transitions and exothermic decomposition events. Compare results with analogous hydrazides (e.g., 2-(4-bromophenyl)aminoacetohydrazide) to infer substituent effects on stability .
Q. What crystallographic techniques are most reliable for determining the solid-state structure of this compound?
Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (methanol/chloroform). Refinement using SHELXL (hydrogen bonding parameters, R-factor <0.05) to resolve planar acetohydrazide moieties and intermolecular N–H⋯O interactions .
- Powder XRD : Validate phase purity by matching experimental patterns with simulated data from SCXRD results .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?
Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., NO₂, Cl) or donating (e.g., OCH₃) groups. Test cytotoxicity via MTT assays (IC₅₀ values, Table 1). Correlate substituent electronic effects with activity using Hammett constants or DFT-calculated charge distributions .
Q. Table 1. Cytotoxicity of Selected Hydrazide Derivatives
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| This compound | -CH₃ | 4.24 |
| 2-[(4-Chlorophenyl)amino]acetohydrazide | -Cl | 3.10 |
| 2-[(3-Nitrophenyl)amino]acetohydrazide | -NO₂ | 2.00 |
| 5-Fluorouracil (Control) | - | 0.60 |
| Data adapted from . |
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets (e.g., cancer-related enzymes)?
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with topoisomerase II or EGFR kinases. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate bioavailability (%ABS >30), blood-brain barrier penetration, and hepatotoxicity risks .
Q. How can contradictory cytotoxicity data across studies be resolved?
Methodology :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (cell line, exposure time). For example, discrepancies in SCLC vs. leukemia cell lines may arise from differences in ABC transporter expression .
- Mechanistic Studies : Perform ROS detection assays or caspase-3 activation tests to distinguish apoptotic vs. necrotic pathways, clarifying conflicting toxicity profiles .
Q. What advanced spectroscopic methods are suitable for characterizing tautomeric forms of this hydrazide in solution?
Methodology :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) in DMSO-d₆ from 25°C to 80°C to detect keto-enol tautomerism .
- UV-Vis Spectroscopy : Analyze λmax shifts in polar vs. non-polar solvents to infer solvatochromic effects on tautomeric equilibrium .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media during biological assays?
Solution :
Q. What strategies mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
